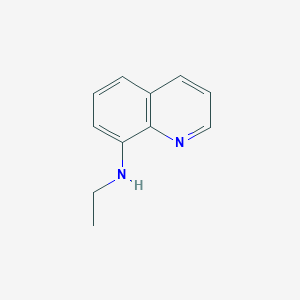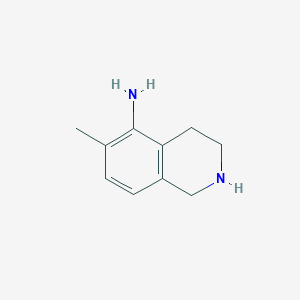![molecular formula C10H13N3 B11917336 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with isopropyl and methyl substituents at specific positions.
Vorbereitungsmethoden
The synthesis of 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the condensation of an appropriate methyl ketone with hydrazine to form the pyrazole ring, followed by cyclization with a suitable amidine to form the fused pyrimidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Analyse Chemischer Reaktionen
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the substituents on the pyrazole and pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the isopropyl group, which may affect its binding affinity and photophysical properties.
7-Substituted pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 7-position, which can significantly alter their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
JZHBVQBACTXXCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=C(C=NC2=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)






![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)


![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)



